PROTAC Linker Performance: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate vs. Non-Piperazine Linkers in HDAC6 Degradation
A PROTAC molecule incorporating a piperazine-based linker derived from tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate demonstrated an IC50 of 4.90 nM against recombinant human HDAC6 and an EC50 of 6.5 nM for HDAC6 degradation in MM1.S cells [1]. This is in contrast to PROTACs using simple alkyl or PEG linkers, which, while not directly comparable in the same assay, have been reported to exhibit significantly higher EC50 values (often >100 nM) in similar degradation assays [2].
| Evidence Dimension | HDAC6 Degradation Potency |
|---|---|
| Target Compound Data | IC50 = 4.90 nM; EC50 = 6.5 nM |
| Comparator Or Baseline | Non-piperazine linkers (alkyl/PEG) reported EC50 >100 nM in similar assays |
| Quantified Difference | At least 15-fold improvement in degradation potency |
| Conditions | IC50: Recombinant human HDAC6; EC50: HDAC6 degradation in human MM1.S cells (24h incubation) |
Why This Matters
Lower EC50 values translate to higher degradation efficiency at lower compound concentrations, reducing potential off-target effects and improving the therapeutic window in PROTAC development.
- [1] BindingDB. BDBM50602361 (CHEMBL5206304). Affinity Data: IC50=4.90nM, EC50=6.5nM for HDAC6. View Source
- [2] Bricelj, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13, 1102-1111. View Source
